molecular formula C6H8F3N3 B13914291 1-(1,1,1-Trifluoropropan-2-yl)-1H-pyrazol-4-amine

1-(1,1,1-Trifluoropropan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B13914291
M. Wt: 179.14 g/mol
InChI Key: RSJDCHYFCGMIMM-UHFFFAOYSA-N
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Description

1-(1,1,1-Trifluoropropan-2-yl)-1H-pyrazol-4-amine is a chemical compound characterized by the presence of a trifluoropropyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1,1-Trifluoropropan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 1H-pyrazole-4-amine with 1,1,1-trifluoropropan-2-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1,1-Trifluoropropan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides, electrophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives.

Scientific Research Applications

1-(1,1,1-Trifluoropropan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,1,1-Trifluoropropan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrazole ring may facilitate binding to enzyme active sites or receptors, modulating their activity.

Comparison with Similar Compounds

  • 1-(1,1,1-Trifluoropropan-2-yl)hydrazine
  • 1-(1,1,1-Trifluoropropan-2-yl)benzohydrazide

Comparison: Compared to similar compounds, 1-(1,1,1-Trifluoropropan-2-yl)-1H-pyrazol-4-amine is unique due to the presence of both the trifluoropropyl group and the pyrazole ring

Properties

Molecular Formula

C6H8F3N3

Molecular Weight

179.14 g/mol

IUPAC Name

1-(1,1,1-trifluoropropan-2-yl)pyrazol-4-amine

InChI

InChI=1S/C6H8F3N3/c1-4(6(7,8)9)12-3-5(10)2-11-12/h2-4H,10H2,1H3

InChI Key

RSJDCHYFCGMIMM-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)N1C=C(C=N1)N

Origin of Product

United States

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